molecular formula C13H8Cl4N2O B5718419 N-(2,3-dichlorophenyl)-N'-(3,4-dichlorophenyl)urea

N-(2,3-dichlorophenyl)-N'-(3,4-dichlorophenyl)urea

Cat. No. B5718419
M. Wt: 350.0 g/mol
InChI Key: DPRKMLKKESFFEO-UHFFFAOYSA-N
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Description

N-(2,3-dichlorophenyl)-N'-(3,4-dichlorophenyl)urea, commonly known as Diuron, is a herbicide that has been widely used in agriculture and horticulture. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a highly effective herbicide that can control a wide range of weeds, including annual and perennial grasses, broadleaf weeds, and sedges.

Scientific Research Applications

  • Antimycobacterial Activity : Substituted urea derivatives, including those with 3,4-dichlorophenyl groups, have shown significant activity against Mycobacterium tuberculosis. These compounds might constitute promising leads for designing new drugs effective against this pathogen (Scozzafava, Mastrolorenzo, & Supuran, 2001).

  • In Vitro Inhibition of Cancer Cell Proliferation : Certain symmetrical N,N'-diarylureas, including derivatives with 3,4-dichlorophenyl groups, have been identified as potent activators of the eIF2α kinase heme regulated inhibitor, reducing the abundance of a critical complex and inhibiting cancer cell proliferation. These compounds may become leads for the development of non-toxic, target-specific anti-cancer agents (Denoyelle et al., 2012).

  • Inhibition of Chitin Synthesis in Insects : Certain 1-(2,6-disubstituted benzoyl)-3-phenylurea insecticides, including derivatives with 3,4-dichlorophenyl groups, have been shown to inhibit chitin synthesis in insect larvae, explaining their insecticidal effect. These compounds do not affect chitinase activity, suggesting their insecticidal action is due to inhibition of chitin synthesis rather than activation of chitin degradation (Deul, Jong, & Kortenbach, 1978).

  • Photodecomposition Studies : Research on the photodecomposition of substituted phenylureas, including 3-(3,4-dichlorophenyl)-1,1-dimethylurea, has indicated different decomposition patterns under ultraviolet light and sunlight, suggesting the importance of understanding environmental degradation mechanisms for these compounds (Jordan, Join, Day, & Clerx, 1964).

  • Analysis in Environmental Samples : Techniques for analyzing derivatives of N-(2,3-dichlorophenyl)-N'-(3,4-dichlorophenyl)urea in environmental samples, such as aquatic environments and sediments, have been developed to monitor their presence and impacts. These methods include liquid chromatography, mass spectrometry, and diode array detection, crucial for understanding the environmental fate and behavior of these compounds (Gatidou, Kotrikla, Thomaidis, & Lekkas, 2005).

properties

IUPAC Name

1-(2,3-dichlorophenyl)-3-(3,4-dichlorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl4N2O/c14-8-5-4-7(6-10(8)16)18-13(20)19-11-3-1-2-9(15)12(11)17/h1-6H,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPRKMLKKESFFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)NC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-Dichlorophenyl)-N'-(3,4-dichlorophenyl)urea

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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